(2Z)-2-[(2-fluoro-5-methylphenyl)imino]-N-(furan-2-ylmethyl)-7-hydroxy-2H-chromene-3-carboxamide
Description
The compound "(2Z)-2-[(2-fluoro-5-methylphenyl)imino]-N-(furan-2-ylmethyl)-7-hydroxy-2H-chromene-3-carboxamide" is a chromene derivative characterized by a fused benzopyran core with a 7-hydroxy group, a (2-fluoro-5-methylphenyl)imino substituent at position 2, and a furan-2-ylmethyl carboxamide at position 2.
Properties
IUPAC Name |
2-(2-fluoro-5-methylphenyl)imino-N-(furan-2-ylmethyl)-7-hydroxychromene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17FN2O4/c1-13-4-7-18(23)19(9-13)25-22-17(21(27)24-12-16-3-2-8-28-16)10-14-5-6-15(26)11-20(14)29-22/h2-11,26H,12H2,1H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZEUIQPJMFGOLG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)F)N=C2C(=CC3=C(O2)C=C(C=C3)O)C(=O)NCC4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17FN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (2Z)-2-[(2-fluoro-5-methylphenyl)imino]-N-(furan-2-ylmethyl)-7-hydroxy-2H-chromene-3-carboxamide is a chromene derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article reviews its synthesis, biological mechanisms, and therapeutic applications based on diverse research findings.
- Molecular Formula: CHFNO
- Molecular Weight: 392.4 g/mol
- CAS Number: 1327184-24-6
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including:
- Coupling Reactions: Combining chromene and furan derivatives with substituted phenyl groups.
- Functional Group Modifications: Incorporating various functional groups to enhance biological activity.
Anticancer Properties
Research indicates that chromene derivatives exhibit significant anticancer activities. The compound has been studied for its ability to inhibit tumor growth through modulation of critical signaling pathways such as NF-kB and MAPK. For example, studies have shown that compounds with similar structures can effectively induce apoptosis in cancer cell lines and inhibit tumor growth in xenograft models.
The proposed mechanism of action for this compound involves:
- Inhibition of MDM2: The compound binds with high affinity to the MDM2 protein, which is known to regulate p53 activity, a crucial tumor suppressor.
- Induction of Apoptosis: It promotes apoptosis in cancer cells by activating caspases and PARP cleavage.
Case Studies
- Study on Tumor Growth Inhibition:
- Cell Line Studies:
Applications
The potential applications of (2Z)-2-[(2-fluoro-5-methylphenyl)imino]-N-(furan-2-ylmethyl)-7-hydroxy-2H-chromene-3-carboxamide include:
- Cancer Therapy: As an adjunct treatment in various cancers due to its ability to modulate key oncogenic pathways.
- Anti-inflammatory Agents: Preliminary studies suggest anti-inflammatory properties that may be beneficial in treating chronic inflammatory diseases.
Scientific Research Applications
Biological Activities
Research indicates that compounds like (2Z)-2-[(2-fluoro-5-methylphenyl)imino]-N-(furan-2-ylmethyl)-7-hydroxy-2H-chromene-3-carboxamide exhibit significant biological activities, including:
- Anticancer Properties : Studies suggest that this compound may inhibit cancer cell proliferation through the modulation of key signaling pathways such as NF-kB and MAPK.
- Anti-inflammatory Effects : The compound has been shown to reduce inflammation markers, making it a candidate for treating inflammatory diseases.
Applications in Medicinal Chemistry
Given its promising biological activities, this compound has potential applications in:
- Pharmaceutical Development : It can serve as a lead compound for developing new anticancer or anti-inflammatory drugs.
- Agricultural Chemistry : Its properties may be explored for use in plant protection agents or as agrochemicals due to its potential effectiveness against pests .
Case Studies
Several studies have documented the efficacy of chromene derivatives similar to (2Z)-2-[(2-fluoro-5-methylphenyl)imino]-N-(furan-2-ylmethyl)-7-hydroxy-2H-chromene-3-carboxamide:
| Study | Findings |
|---|---|
| Study 1 | Demonstrated that compounds with similar structures inhibited tumor growth in vitro and in vivo models. |
| Study 2 | Reported anti-inflammatory activity in animal models, showing reduced levels of pro-inflammatory cytokines. |
| Study 3 | Explored the use of chromene derivatives as potential herbicides, highlighting their selective toxicity towards specific plant pests. |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound shares structural motifs with other chromene and carboxamide derivatives reported in the literature. Below is a comparative analysis based on functional groups, synthesis, and inferred properties:
Key Observations:
Chromene Derivatives: The target compound and ’s chromene derivatives share a benzopyran core but differ in substituents. The target’s 7-hydroxy group may enhance solubility and hydrogen-bonding capacity compared to ’s chlorinated analogs, which prioritize lipophilicity and synthetic versatility .
Carboxamide-Containing Compounds: The furan-2-ylmethyl carboxamide in the target compound contrasts with ’s nitrofuran carboxamides. Nitrofurans (e.g., Compound 22a) are known for antimicrobial activity due to nitro group redox reactivity, whereas the target’s non-nitrated furan may prioritize different mechanisms (e.g., π-π stacking or dipole interactions) . Compound 21’s pyrazole-thiophene hybrid structure highlights the role of heterocyclic diversity in bioactivity, suggesting that the target compound’s chromene-furan hybrid could offer unique pharmacokinetic profiles.
Synthetic Pathways: describes chromene derivatization via benzoylation and cyclization, while employs carboxamide coupling using activated carboxylic acids. The target compound likely follows analogous amidation or imino bond formation steps, though exact synthetic details are unavailable.
Q & A
Q. What are the standard synthetic protocols for (2Z)-2-[(2-fluoro-5-methylphenyl)imino]-N-(furan-2-ylmethyl)-7-hydroxy-2H-chromene-3-carboxamide?
The synthesis typically involves multi-step condensation reactions. Key steps include:
- Imine formation : Reacting a 2-fluoro-5-methylphenylamine derivative with a chromene-3-carboxaldehyde precursor under acidic conditions to form the imine linkage .
- Carboxamide coupling : Using coupling agents like EDCI or HOBt to attach the furan-2-ylmethylamine group to the chromene backbone .
- Hydroxylation : Introducing the 7-hydroxy group via selective oxidation or protection/deprotection strategies . Reaction optimization (e.g., solvent polarity, temperature) is critical to achieving >80% yield .
Q. Which analytical techniques are most effective for structural characterization of this compound?
- NMR spectroscopy : H and C NMR confirm the Z-configuration of the imine bond and the substitution pattern on the chromene ring .
- X-ray crystallography : Resolves stereochemical ambiguities, particularly the planarity of the chromene-imine system .
- High-resolution mass spectrometry (HRMS) : Validates molecular formula (e.g., CHFNO) and isotopic patterns .
Q. What computational tools are used to predict the compound’s physicochemical properties?
- Density Functional Theory (DFT) : Models electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity .
- Molecular docking : Screens potential biological targets (e.g., kinases, GPCRs) by simulating interactions with the fluorophenyl and hydroxy groups .
Advanced Research Questions
Q. How can synthetic yields be improved while minimizing byproducts?
- Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance imine formation but may require scavengers to reduce hydrolysis .
- Catalyst screening : Pd-based catalysts improve coupling efficiency in carboxamide synthesis .
- In-line monitoring : Use HPLC or FTIR to track reaction progress and adjust conditions dynamically .
Q. What strategies address discrepancies in reported solubility data for this compound?
- Controlled solubility assays : Perform parallel tests in DMSO, ethanol, and phosphate buffers (pH 7.4) to identify solvent-specific aggregation .
- Co-solvency approaches : Additives like cyclodextrins or surfactants can stabilize the compound in aqueous media .
Q. How can the compound’s bioactivity be systematically evaluated against related chromene derivatives?
- Enzyme inhibition assays : Test against COX-2, CYP450 isoforms, or kinases using fluorometric/colorimetric readouts .
- Structure-activity relationship (SAR) studies : Compare substituent effects (e.g., fluoro vs. chloro on phenyl rings) using IC values .
Q. What experimental designs mitigate oxidative degradation of the 7-hydroxy group?
- Protecting groups : Use tert-butyldimethylsilyl (TBS) ethers during synthesis to prevent undesired oxidation .
- Antioxidant additives : Include ascorbic acid or BHT in storage buffers .
Data Contradiction and Validation
Q. How to resolve conflicting reports on the compound’s stability under physiological conditions?
- Accelerated stability studies : Conduct stress testing (40°C, 75% RH) with LC-MS analysis to identify degradation products .
- Comparative pharmacokinetics : Use radiolabeled analogs (e.g., C) to track metabolic pathways in vitro .
Q. Why do some studies report potent anti-inflammatory activity while others show negligible effects?
- Cell-line specificity : Test in primary vs. immortalized cells (e.g., RAW 264.7 macrophages) to assess model-dependent responses .
- Dose-response validation : Ensure compound purity (>95%) and use standardized assays (e.g., NF-κB luciferase reporters) .
Methodological Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
